1-Caffeoylquinic acid
Overview
Description
1-Caffeoylquinic acid is a phenolic compound widely distributed in various plant species. It is an ester formed between caffeic acid and quinic acid. This compound is known for its significant antioxidant properties and is commonly found in coffee beans, yerba maté, and many other edible plants. It belongs to the family of chlorogenic acids, which are known for their health benefits, including anti-inflammatory and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Caffeoylquinic acid can be synthesized through the esterification of caffeic acid and quinic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as coffee beans. The extraction process involves the use of solvents like methanol or ethanol to extract the compound from the plant material. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1-Caffeoylquinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinic acid and caffeic acid derivatives.
Reduction: Reduction reactions can convert it into dihydrocaffeoylquinic acid.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Quinic acid, caffeic acid derivatives.
Reduction: Dihydrocaffeoylquinic acid.
Substitution: Various substituted quinic acid derivatives.
Scientific Research Applications
1-Caffeoylquinic acid has a wide range of scientific research applications:
Chemistry: It is used as a standard compound in analytical chemistry for the quantification of chlorogenic acids in plant extracts.
Biology: It is studied for its role in plant defense mechanisms against pathogens and environmental stress.
Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anti-cancer properties. It is being investigated for its role in preventing and treating diseases such as diabetes, cardiovascular diseases, and cancer.
Mechanism of Action
1-Caffeoylquinic acid exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also inhibits the activity of enzymes such as xanthine oxidase, which are involved in the production of reactive oxygen species. Additionally, it modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a key role in inflammation and immune responses .
Comparison with Similar Compounds
1-Caffeoylquinic acid is part of a larger family of chlorogenic acids, which include:
- 3-Caffeoylquinic acid
- 4-Caffeoylquinic acid
- 5-Caffeoylquinic acid
- Dicaffeoylquinic acids (e.g., 3,5-dicaffeoylquinic acid)
Compared to its analogs, this compound is unique in its specific esterification position, which can influence its bioactivity and stability. For example, 5-caffeoylquinic acid is more commonly studied for its higher abundance in coffee beans and its potent antioxidant properties .
Properties
IUPAC Name |
(3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2+/t11-,12-,14?,16?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTUHAXUUFROTF-AVXJPILUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308334 | |
Record name | trans-1-O-Caffeoylquinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928005-87-2 | |
Record name | 1-Caffeoylquinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928005872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-1-O-Caffeoylquinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CAFFEOYLQUINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WO78APH4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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